3,5-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide
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Overview
Description
3,5-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of fluorinated benzene, pyrazine, and azetidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the pyrazine moiety, and finally, the attachment of the fluorinated benzene sulfonamide group. Common synthetic routes include:
Azetidine Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors under basic or acidic conditions.
Pyrazine Introduction: The pyrazine ring can be introduced via nucleophilic substitution reactions, often using pyrazine derivatives and suitable leaving groups.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the azetidine or pyrazine rings, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated benzene ring or the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or pyrazine rings.
Scientific Research Applications
3,5-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide: can be compared with other fluorinated benzene sulfonamides, pyrazine derivatives, and azetidine-containing compounds.
Uniqueness
- The unique combination of fluorinated benzene, pyrazine, and azetidine moieties in this compound gives it distinct chemical and biological properties. Its fluorinated benzene ring enhances its stability and lipophilicity, while the pyrazine and azetidine moieties contribute to its potential biological activities.
Properties
Molecular Formula |
C13H12F2N4O2S |
---|---|
Molecular Weight |
326.32 g/mol |
IUPAC Name |
3,5-difluoro-N-(1-pyrazin-2-ylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H12F2N4O2S/c14-9-3-10(15)5-12(4-9)22(20,21)18-11-7-19(8-11)13-6-16-1-2-17-13/h1-6,11,18H,7-8H2 |
InChI Key |
XGRLFQKHGDOGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NS(=O)(=O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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